![molecular formula C9H7BrN2O2 B1416165 methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 870235-32-8](/img/structure/B1416165.png)
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Descripción general
Descripción
“Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS number 1159982-21-4 . It’s a light-yellow solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7BrN2O2 . The molecular weight is 255.07 . The InChI code is 1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a light-yellow solid . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- A series of carboxylic acids derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, related to methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, were synthesized, showing antibacterial activity in vitro (Toja et al., 1986).
Synthesis of Apomitomycin Derivatives
- The compound was utilized in the synthesis of apomitomycin derivatives, a potential intermediate for mitomycin synthesis (Kametani et al., 1980).
Development of Thienopyridines
- Treatment of pyridine-4-carboxaldehyde with methyl thioglycolate led to the development of thieno[2,3-c]pyridine-2-carboxylates, demonstrating the compound's role in creating substituted thienopyridines (Zhu et al., 2008).
Efficient Synthesis Methodology
- An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using this compound, demonstrating its utility in creating N6-substituted analogues (Nechayev et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Mecanismo De Acción
Target of Action
The primary targets of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” are currently unknown . This compound is a derivative of pyrrolopyridine, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrrolopyridine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .
Biochemical Pathways
Without specific information on the biological targets of “this compound”, it’s challenging to determine the exact biochemical pathways this compound affects
Análisis Bioquímico
Biochemical Properties
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by disrupting the FGFR signaling pathway . Additionally, it affects cell migration and invasion, which are critical processes in cancer metastasis . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in studying cellular functions and developing targeted therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways . By blocking these pathways, the compound can induce apoptosis and inhibit cell proliferation. Additionally, it may interact with other biomolecules, such as proteins and enzymes, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its inhibitory effects on FGFRs over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ toxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may also exhibit biological activity . Its impact on metabolic flux and metabolite levels can provide insights into its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of the compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propiedades
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVGEOVGDOBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653294 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870235-32-8 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
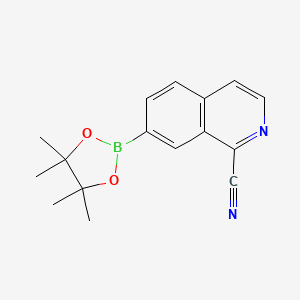
![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
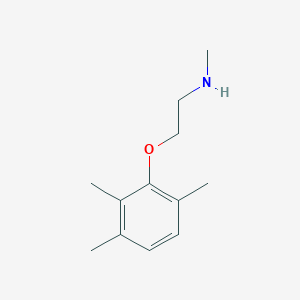

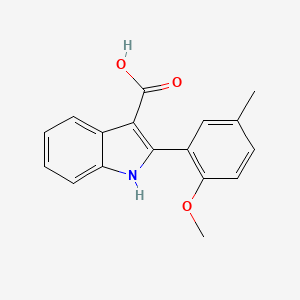
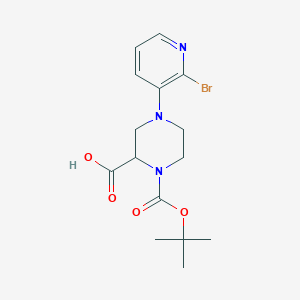
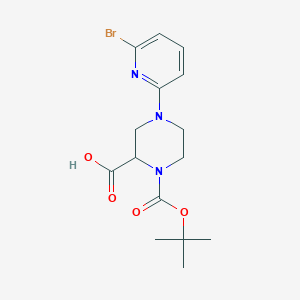
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)

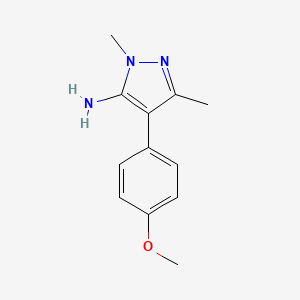

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)